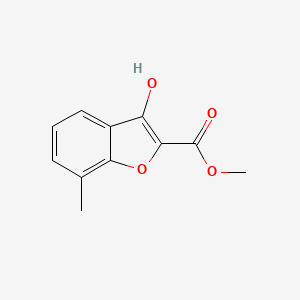

Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate, often involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe (III) salt, oxidant (t-BuO)2, and ligand (1,10-phenanthroline). Another approach involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .

Industrial Production Methods: Industrial production of benzofuran derivatives typically employs scalable and efficient synthetic routes. The use of proton quantum tunneling and free radical cyclization cascades are notable methods that offer high yields and fewer side reactions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Reduction: Reduction reactions often involve the use of hydrogen gas or metal hydrides to convert the compound into its reduced form.

Substitution: Substitution reactions typically use halogenating agents or nucleophiles to introduce new functional groups into the benzofuran ring.

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate key enzymes and receptors involved in cellular processes . For example, its anti-tumor activity may result from the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Psoralen: Used in the treatment of skin diseases such as psoriasis and cancer.

8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy.

Angelicin: Known for its anti-inflammatory and anti-cancer properties.

Uniqueness: Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity.

Biological Activity

Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Synthesis

The compound's structure is characterized by a benzofuran core with hydroxyl and carboxylate functional groups, which are crucial for its biological activity. The synthesis of this compound typically involves palladium-catalyzed reactions or other organic synthesis techniques that yield high purity and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells via the mitochondrial pathway. This is evidenced by increased caspase 3 and 7 activities, which are critical markers for apoptosis. For instance, exposure to this compound resulted in a significant increase in caspase activity, indicating its potential as an anticancer agent .

- Reactive Oxygen Species (ROS) Generation : Similar to other benzofuran derivatives, this compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent cell death. This mechanism is particularly important in targeting cancer cells while sparing normal cells .

Inhibition of Cell Proliferation

The compound has demonstrated significant inhibitory effects on various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The IC50 values for these cell lines ranged from 1.48 µM to 47.02 µM, indicating potent antiproliferative activity compared to standard chemotherapeutic agents .

Table: Summary of Biological Activities

Case Studies

In a notable case study involving the treatment of NSCLC with this compound, researchers observed that the compound significantly inhibited tumor growth in vitro. The study utilized flow cytometry to assess apoptosis rates, revealing that approximately 42% of A549 cells underwent apoptosis after treatment with the compound compared to only 1.37% in control groups .

Another investigation focused on the compound's effects on leukemia cells (K562). The results indicated that treatment led to a five-fold increase in caspase activity, suggesting a robust apoptotic response that could be harnessed for therapeutic purposes .

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

methyl 3-hydroxy-7-methyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H10O4/c1-6-4-3-5-7-8(12)10(11(13)14-2)15-9(6)7/h3-5,12H,1-2H3 |

InChI Key |

DKTGFIKDJWKZTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(O2)C(=O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.